H-D-Ala-D-Ala-bNA HCl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

741235-00-7 |

|---|---|

Molecular Formula |

C16H20ClN3O2 |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

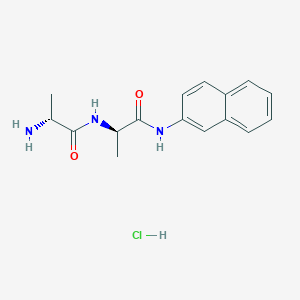

(2R)-2-amino-N-[(2R)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C16H19N3O2.ClH/c1-10(17)15(20)18-11(2)16(21)19-14-8-7-12-5-3-4-6-13(12)9-14;/h3-11H,17H2,1-2H3,(H,18,20)(H,19,21);1H/t10-,11-;/m1./s1 |

InChI Key |

NWCYPZCVCCJXST-NDXYWBNTSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |

Pictograms |

Acute Toxic |

sequence |

AA |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biochemical Applications of H-D-Ala-D-Ala-bNA HCl

This guide details the biochemical applications, mechanistic basis, and experimental protocols for H-D-Ala-D-Ala-bNA HCl , a specialized chromogenic/fluorogenic substrate used in antimicrobial resistance (AMR) research and enzyme kinetics.

Part 1: Core Directive & Introduction[1]

This compound (D-Alanyl-D-alanine

Key Biochemical Targets[1]

-

VanX (D-Ala-D-Ala Dipeptidase): The enzyme responsible for hydrolyzing D-Ala-D-Ala in VRE strains to ensure high-affinity precursors (D-Ala-D-Lac) are incorporated, conferring resistance.[2]

-

DD-Peptidases / Penicillin-Binding Proteins (PBPs): Enzymes that recognize the D-Ala-D-Ala motif for cross-linking peptidoglycan.[3][4]

-

D-Aminopeptidases: Bacterial enzymes involved in the turnover of D-amino acid containing peptides.[4]

Mechanism of Signal Generation

The substrate consists of the dipeptide D-Ala-D-Ala coupled to a

-

Fluorometric Detection: Free bNA is highly fluorescent (Ex: 335–340 nm, Em: 410 nm), allowing for sensitive, continuous kinetic monitoring.[1]

-

Colorimetric Detection: Free bNA can be coupled with a diazonium salt (e.g., Fast Garnet GBC) to form a red azo dye (

nm), suitable for endpoint assays and high-throughput screening (HTS).[1]

Part 2: Scientific Integrity & Experimental Protocols

Mechanistic Pathway & Assay Logic

The assay relies on the stereospecific recognition of the D-Ala-D-Ala motif. In a typical VanX or DD-peptidase assay, the enzyme attacks the scissile bond, releasing the reporter group.[1]

Note on Specificity: While VanX is a dipeptidase (cleaving D-Ala-D-Ala into two D-Ala), it can exhibit carboxypeptidase-like activity on modified substrates where the leaving group mimics the second D-Ala or the growing peptide chain.

DOT Diagram: Enzymatic Reaction Pathway[1]

Caption: Enzymatic hydrolysis pathway of this compound leading to signal generation.

Standardized Assay Protocol (VanX / DD-Peptidase)[1]

Safety Warning:

Reagents Preparation

-

Assay Buffer: 50 mM HEPES, pH 7.5 (or 100 mM Tris-HCl, pH 8.0).

-

Substrate Stock: 10 mM this compound in DMSO. Store at -20°C.

-

Coupling Reagent (Colorimetric only): 1 mg/mL Fast Garnet GBC in 10% Tween-20/Acetate buffer (pH 4.0).[1]

-

Enzyme: Recombinant VanX or PBP fraction (diluted in Assay Buffer).

Step-by-Step Workflow

-

Plate Setup: In a 96-well microplate (black for fluorescence, clear for colorimetric), dispense 80 µL of Assay Buffer .

-

Enzyme Addition: Add 10 µL of Enzyme solution to test wells. Use buffer only for blank controls.

-

Pre-incubation: Incubate at 37°C for 10 minutes to equilibrate.

-

Reaction Initiation: Add 10 µL of Substrate Stock (Final concentration: 1 mM). Mix by orbital shaking for 5 seconds.

-

Data Acquisition:

-

Continuous (Fluorometric): Measure fluorescence at

nm / -

Endpoint (Colorimetric): Incubate for 30–60 minutes. Stop reaction by adding 50 µL of Coupling Reagent . Incubate 10 mins at room temperature (red color develops). Measure Absorbance at 525 nm.

-

Data Analysis & Interpretation

Quantitative data should be fitted to the Michaelis-Menten equation to derive kinetic parameters.[1]

| Parameter | Definition | Calculation Logic |

| RFU / OD | Raw Signal | Baseline corrected ( |

| Slope ( | Initial Velocity | Linear regression of the initial linear portion of the curve (RFU/min). |

| Michaelis Constant | Substrate concentration at | |

| Inhibition Concentration | For drug screening: Concentration of inhibitor reducing |

Self-Validation Check:

-

Linearity: The reaction rate must be linear (

) over the measurement period. If the curve plateaus early, dilute the enzyme.[1] -

Z'-Factor: For HTS, calculate Z' using positive (enzyme) and negative (no enzyme) controls.[1] A value > 0.5 indicates a robust assay.[1]

Part 3: Visualization & Screening Workflow

This substrate is critical for screening inhibitors of D-Ala-D-Ala ligases or dipeptidases. The following diagram illustrates the logical flow for a high-throughput drug discovery campaign.

DOT Diagram: Inhibitor Screening Workflow

Caption: Logical workflow for high-throughput screening of AMR inhibitors using H-D-Ala-D-Ala-bNA.

References

-

Lessard, I. A., & Walsh, C. T. (1999). VanX, a bacterial D-alanyl-D-alanine dipeptidase: Resistance, immunity, or survival function?[1] Proceedings of the National Academy of Sciences.[1] [1]

-

Wu, C. Y., et al. (2001). Development of a continuous spectrophotometric assay for VanX activity.[1] Analytical Biochemistry.[1] (Contextual reference for pNA/bNA analog assays).

-

Fanucci, D., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance.[1][6] NIH / PMC.[1]

-

PubChem Compound Summary. H-Ala-Phe-Pro-bNA HCl (Structural Analog Reference).[1] National Center for Biotechnology Information.[1] [1]

Sources

- 1. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 2. InterPro [ebi.ac.uk]

- 3. Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. H-Ala-Phe-Pro-bNA HCl | C27H31ClN4O3 | CID 131676716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

H-D-Ala-D-Ala-bNA HCl chemical structure and properties

Technical Whitepaper: H-D-Ala-D-Ala-bNA HCl Probe Utility in Bacterial Cell Wall Dynamics & Antimicrobial Resistance (AMR) [1]

Executive Summary

This compound (D-Alanyl-D-alanine

This compound is a critical tool in the study of DD-peptidases , Penicillin-Binding Proteins (PBPs) , and Vancomycin resistance mechanisms (specifically VanX and VanY).[1] Upon enzymatic hydrolysis, it releases

Section 1: Chemical Architecture & Physicochemical Properties[1]

The structural fidelity of this compound to the bacterial cell wall precursor is paramount.[1] The D-D stereochemistry prevents hydrolysis by ubiquitous L-proteases, ensuring specificity for bacterial enzymes.[1]

Chemical Identity

-

Systematic Name: (2R)-2-amino-N-[(1R)-1-(naphthalen-2-ylcarbamoyl)ethyl]propanamide hydrochloride[1]

-

Common Name: D-Ala-D-Ala-

-naphthylamide HCl[1] -

Molecular Formula:

(Calculated based on dipeptide-bNA structure)[1] -

Molecular Weight: ~321.8 g/mol (Free base ~285.3 g/mol + HCl ~36.5 g/mol )[1]

-

CAS Registry: Note: While the parent leaving group (2-naphthylamine, CAS 91-59-8) and mono-peptide (D-Ala-bNA, CAS 201984-32-9) are indexed, the specific dipeptide-bNA construct is often a custom-synthesized specialty reagent.[1]

Structural Analysis

The molecule consists of three distinct domains:

-

N-Terminal D-Alanine: Provides the primary amine for enzyme recognition (mimicking position 4 of the pentapeptide stem).[1]

-

C-Terminal D-Alanine: Linked via a peptide bond, mimicking position 5.[1]

- -Naphthylamide (bNA) Reporter: Attached to the C-terminus. It acts as a steric mimic of the growing peptidoglycan chain or the D-Ala-D-Ala bond, depending on the specific enzyme's cleavage site.[1]

| Property | Specification | Relevance |

| Stereochemistry | D,D-configuration | Critical: Confers resistance to eukaryotic proteases; specific for bacterial DD-peptidases/PBPs.[1] |

| Solubility | Soluble in Methanol, Water (warm) | The HCl salt form enhances aqueous solubility for physiological assays.[1] |

| Appearance | White to off-white powder | Discoloration (pink/red) indicates oxidation or free naphthylamine (degradation).[1] |

| Stability | Hygroscopic; Light Sensitive | Store at -20°C with desiccant.[1] Protect from light to prevent spontaneous hydrolysis.[1] |

Section 2: Mechanistic Utility in Enzymology

This substrate is used to assay enzymes that regulate the terminal D-Ala-D-Ala moiety of peptidoglycan.[1]

Target Enzymes

-

DD-Carboxypeptidases (PBPs): These enzymes normally cleave the terminal D-Ala to control cross-linking.[1] They recognize H-D-Ala-D-Ala-bNA and cleave the amide bond between the second D-Ala and the bNA ring.[1]

-

VanX (D-Ala-D-Ala Dipeptidase): In VRE (Vancomycin-Resistant Enterococci), VanX cleaves the D-Ala-D-Ala dipeptide.[1] While VanX typically acts on the free dipeptide, bNA derivatives are used to study substrate tolerance and inhibition kinetics.[1]

-

VanY (D,D-Carboxypeptidase): An accessory protein in VRE that cleaves the terminal D-Ala from peptidoglycan precursors.[1]

Signal Generation Mechanism

The assay relies on the "Release and Capture" mechanism.[1]

-

Hydrolysis: The enzyme cleaves the amide bond, releasing free

-naphthylamine (2-NA) .[1] -

Detection:

Figure 1: Enzymatic hydrolysis and signal generation pathway for D-Ala-D-Ala-bNA.

Section 3: Experimental Application (Protocols)

WARNING: CARCINOGEN HAZARD.

-

Engineering Controls: All work must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

-

Waste Disposal: All liquid waste containing bNA must be segregated and treated as hazardous carcinogenic waste.[1]

Protocol: Colorimetric Determination of DD-Peptidase Activity

Reagents:

-

Substrate Stock (10 mM): Dissolve this compound in DMSO. Store at -20°C.

-

Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.

-

Color Reagent: 1 mg/mL Fast Garnet GBC in 1M Acetate Buffer (pH 4.5) with 10% Tween-20.[1] Prepare fresh.

Workflow:

-

Equilibration: Dilute Substrate Stock to 0.5 mM in Buffer. Pre-warm to 37°C.

-

Reaction:

-

Add 90 µL of Substrate Solution to a microplate well.

-

Initiate with 10 µL of Enzyme Preparation (e.g., bacterial lysate or purified PBP).[1]

-

Incubate at 37°C for 30–60 minutes.

-

-

Termination & Development:

-

Quantification:

-

Measure Absorbance at 525 nm .

-

Calculate activity using a standard curve of pure

-naphthylamine (handled with extreme caution).[1]

-

Figure 2: Step-by-step workflow for the colorimetric assay of D-Ala-D-Ala-bNA.

Section 4: Data Interpretation & Troubleshooting

| Observation | Potential Cause | Remediation |

| High Background (Red) | Spontaneous hydrolysis or contaminated stock.[1] | Check stock purity. Ensure fresh Color Reagent. Store substrate in dark/desiccated.[1] |

| No Signal | Enzyme inactivity or wrong pH.[1] | Validate enzyme with a control (e.g., D-Ala-D-Ala).[1] Ensure pH is 7.0–8.0 for hydrolysis.[1] |

| Precipitate Formation | Azo dye aggregation.[1] | Add Tween-20 (0.1–1.0%) to the Color Reagent to solubilize the azo dye product.[1] |

| Non-Linear Kinetics | Substrate depletion or product inhibition.[1] | Reduce enzyme concentration or incubation time. |

References

-

Walsh, C. T., et al. (1996).[1] "Bacterial Resistance to Vancomycin: Five Genes and One Missing Hydrogen Bond."[1] Chemistry & Biology. Link

-

Reynolds, P. E., & Courvalin, P. (2005).[1] "Vancomycin Resistance in Enterococci Due to Synthesis of Precursors Terminating in D-Alanyl-D-Serine."[1] Antimicrobial Agents and Chemotherapy.[1] Link[1]

-

Sigma-Aldrich. "Product Specification: L-Alanine beta-naphthylamide (Related Structure)."[1] Sigma-Aldrich Catalog. Link

-

National Toxicology Program. "2-Naphthylamine: Report on Carcinogens." U.S. Department of Health and Human Services.[1] Link

-

PubChem. "2-Naphthylamine (Leaving Group Properties)." National Library of Medicine.[1] Link[1]

Sources

Mechanism of action for H-D-Ala-D-Ala-bNA HCl as an enzyme substrate

This guide provides an in-depth technical analysis of H-D-Ala-D-Ala-bNA HCl (D-Alanyl-D-Alanine-β-naphthylamide hydrochloride), a synthetic chromogenic substrate designed to probe the activity of bacterial enzymes involved in peptidoglycan biosynthesis and vancomycin resistance.

Technical Guide for Drug Discovery & Antimicrobial Research

Executive Summary

This compound is a specific dipeptide derivative used to assay enzymes that recognize the D-Ala-D-Ala motif, a critical structural signature in bacterial cell wall synthesis. Its primary utility lies in the detection and kinetic characterization of Serine-type D-Ala-D-Ala Carboxypeptidases (DD-peptidases/PBPs) and VanX dipeptidases .

The mechanism of action relies on the enzymatic hydrolysis of the amide bond linking the C-terminal D-alanine to the β-naphthylamine (bNA) chromophore. Upon cleavage, free β-naphthylamine is released, which can be quantified fluorometrically or colorimetrically via diazo coupling, providing a direct readout of enzymatic activity.

Molecular Architecture & Chemical Logic

Structural Composition

The molecule consists of three distinct functional domains:

-

Recognition Motif (H-D-Ala-D-Ala-): A dipeptide mimic of the C-terminal terminus of the peptidoglycan precursor (UDP-MurNAc-pentapeptide). This specific stereochemistry (D-D isomer) is exclusive to bacteria, ensuring high selectivity for bacterial enzymes over eukaryotic proteases.

-

Scissile Bond: The amide linkage between the carboxyl group of the second D-alanine and the amino group of the naphthylamine.

-

Reporter Group (-bNA): β-Naphthylamine (2-naphthylamine). In its conjugated state, it is optically distinct; upon release, it becomes highly fluorescent and reactive to diazonium salts.

Chemical Logic

The substrate functions as a suicide mimic or alternative substrate .

-

For DD-Carboxypeptidases (PBPs): These enzymes normally cleave the terminal D-Ala from the pentapeptide stem to crosslink peptidoglycan. They perceive H-D-Ala-D-Ala-bNA as an acyl-donor. The enzyme attacks the carbonyl of the second D-Ala, expecting to release a terminal D-Ala; instead, it releases bNA.

-

For VanX Dipeptidase: VanX normally hydrolyzes free D-Ala-D-Ala.[1][2][3] While VanX strictly requires a free C-terminus for optimal activity, modified substrates like bNA derivatives are used to probe active site tolerance and inhibition kinetics, often requiring specific assay conditions to force the hydrolysis of the protected C-terminus.

Enzymatic Mechanism of Action

The hydrolysis proceeds via a general acid-base catalysis mechanism, typical of serine proteases or metalloproteases, depending on the target enzyme.

Reaction Pathway (Serine-Type DD-Peptidase)

-

Michaelis Complex (E·S): The enzyme's active site (specifically the oxyanion hole) binds the D-Ala-D-Ala moiety.

-

Acylation: The catalytic Serine hydroxyl attacks the carbonyl carbon of the scissile bond.

-

Tetrahedral Intermediate: A transient intermediate forms, stabilized by the oxyanion hole.

-

Release of bNA (P1): The amide bond collapses, releasing free β-naphthylamine. The enzyme is now acylated (E-Acyl).

-

Deacylation: A water molecule hydrolyzes the ester linkage between the enzyme and the D-Ala-D-Ala moiety, regenerating the free enzyme.

Visualization: Enzymatic Hydrolysis Pathway

Caption: Kinetic pathway of H-D-Ala-D-Ala-bNA hydrolysis showing the release of the chromophore (Product 1) and enzyme regeneration.

Experimental Protocol: Colorimetric Assay

This protocol utilizes the Fast Garnet GBC coupling method. The released β-naphthylamine reacts with the diazonium salt to form a red azo dye, measurable at 525 nm.

Reagents & Preparation

| Component | Concentration | Preparation Notes |

| Assay Buffer | 50 mM HEPES, pH 7.5 | Filter sterilize. Add 5 mM MgCl₂ if testing VanX (Zn²⁺ dependent). |

| Substrate Stock | 10 mM H-D-Ala-D-Ala-bNA | Dissolve in DMSO. Store at -20°C. Light sensitive. |

| Color Reagent | 0.2% Fast Garnet GBC | Prepare fresh in 10% Tween-20/Acetate buffer (pH 4.2). |

| Stop Solution | 1 M Sodium Acetate (pH 4.2) | Used to quench reaction and optimize pH for coupling. |

Step-by-Step Workflow

-

Equilibration: Pre-incubate 90 µL of Assay Buffer and 10 µL of Enzyme Solution (e.g., purified PBP or VanX extract) at 37°C for 5 minutes.

-

Initiation: Add 10 µL of Substrate Stock (Final conc: 1 mM). Mix by gentle inversion.

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination & Development: Add 100 µL of Color Reagent containing Fast Garnet GBC.

-

Development: Allow color to develop for 10 minutes at room temperature (protected from light). A red/violet color indicates hydrolysis.

-

Quantification: Measure Absorbance at 525 nm .

-

Blank Correction: Subtract the absorbance of a "No Enzyme" control to account for spontaneous hydrolysis.

Visualization: Assay Workflow

Caption: Step-by-step colorimetric assay workflow for detecting D-Ala-D-Ala-bNA hydrolysis.

Troubleshooting & Validation (Self-Validating Systems)

To ensure Scientific Integrity , every assay must include the following controls:

-

Negative Control (No Enzyme): Essential to rule out spontaneous hydrolysis of the labile bNA ester/amide bond.

-

Inhibition Control: Pre-incubate the enzyme with a known inhibitor (e.g., Penicillin G for PBPs, or D-Cysteine for VanX). A reduction in signal validates that the hydrolysis is enzyme-specific.

-

Standard Curve: Create a standard curve using pure β-naphthylamine (carcinogen warning: handle with extreme care or use 4-methoxy-2-naphthylamine as a safer surrogate if applicable) to convert Absorbance units to nanomoles of product.

Critical Safety Note

β-Naphthylamine is a potent carcinogen.[4] All handling of the substrate and the hydrolysis product must occur in a chemical fume hood with appropriate PPE (double nitrile gloves). Waste must be segregated as hazardous cytotoxic waste.

References

-

Mechanism of VanX and Substrate Specificity Lessard, I. A., & Walsh, C. T. (1999). VanX, a bacterial D-alanyl-D-alanine dipeptidase: resistance, immunity, or survival function?

-

Chromogenic Assays for Peptidases Tausig, F., & Neuhaus, F. C. (1962). Substrate specificity of D-alanine carboxypeptidase I from Streptococcus faecalis.

-

Detection of Beta-Naphthylamine Riedel, K., et al. (2006).[5] Determination of three carcinogenic aromatic amines in urine of smokers and nonsmokers. [5][6]

-

Vancomycin Resistance Mechanisms Arthur, M., et al. (1996). The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147.

Sources

- 1. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism-based inactivation of VanX, a D-alanyl-D-alanine dipeptidase necessary for vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

The Specificity of H-D-Ala-D-Ala-bNA as a Chromogenic Substrate for D-Aminopeptidases: A Technical Guide

Introduction: The Significance of D-Aminopeptidases and the Need for Specific Substrates

D-aminopeptidases (DAPs, EC 3.4.11.19) are a unique class of exopeptidases that catalyze the stereospecific cleavage of an N-terminal D-amino acid from peptides and amides.[1][2] Unlike the vast majority of proteases which act on L-amino acid isomers, DAPs play specialized roles, particularly in the metabolism of bacterial peptidoglycan, a structure essential for cell wall integrity.[2] The D-alanyl-D-alanine (D-Ala-D-Ala) motif is a cornerstone of peptidoglycan precursors, making enzymes that recognize and process this structure critical for bacterial physiology and key targets for antimicrobial research.

To investigate the activity, kinetics, and substrate specificity of these enzymes, researchers require tools that are both sensitive and highly specific. Chromogenic substrates, which yield a colored product upon enzymatic cleavage, have become indispensable for such studies.[3] This guide provides an in-depth technical examination of H-D-Ala-D-Ala-β-naphthylamide (H-D-Ala-D-Ala-bNA) as a substrate for characterizing D-aminopeptidase activity, focusing on the scientific rationale behind assay design, execution, and data interpretation. We will use the well-characterized D-aminopeptidase from Ochrobactrum anthropi SCRC C1-38 as a primary model to explain these principles.[1]

The Substrate: Structure and Rationale of H-D-Ala-D-Ala-bNA

The utility of H-D-Ala-D-Ala-bNA lies in its intelligent design, which combines a biologically relevant peptide sequence with a sensitive reporter group.

-

The Recognition Moiety (H-D-Ala-D-Ala-): The dipeptide of D-alanine serves as a specific target for D-aminopeptidases. Enzymes like the DAP from O. anthropi exhibit a strong preference for small, neutral D-amino acids at the N-terminus.[1] The presence of the D-Ala-D-Ala sequence mimics a natural target motif found in bacterial cell wall synthesis, ensuring high relevance and affinity for this enzyme class.

-

The Reporter Group (-β-naphthylamide): β-naphthylamide (bNA) is a colorless aromatic amine linked to the dipeptide via an amide bond. This bond is the target for enzymatic hydrolysis. Once the D-aminopeptidase cleaves this bond, free β-naphthylamide is released into the solution.

-

The Hydrochloride Salt (HCl): The substrate is typically supplied as a hydrochloride salt to improve its solubility and stability in aqueous buffers.

The Assay Principle: A Two-Step Chromogenic Reaction

The quantification of D-aminopeptidase activity using H-D-Ala-D-Ala-bNA is not a direct measurement but a two-step, coupled enzymatic reaction that results in a stable, colored product.

Step 1: Enzymatic Hydrolysis The D-aminopeptidase catalyzes the hydrolysis of the amide bond between the C-terminal D-alanine of the substrate and the β-naphthylamide group. This releases the dipeptide (D-Ala-D-Ala) and the free chromogen precursor, β-naphthylamide.

Step 2: Azo Dye Formation (Diazo Coupling) The liberated β-naphthylamide is colorless and thus not directly quantifiable by standard spectrophotometry. To generate a signal, a coupling reagent is introduced. Fast Garnet GBC, a stable diazonium salt, reacts rapidly with the free aromatic amine of β-naphthylamide. This reaction, known as diazo coupling, forms a soluble, intensely colored azo dye. The intensity of this color is directly proportional to the amount of β-naphthylamide released, and therefore, to the activity of the D-aminopeptidase.

Below is a diagram illustrating the core reaction mechanism.

Figure 1: Reaction mechanism for D-aminopeptidase assay.

Experimental Protocol: Quantitative Kinetic Assay

This protocol is designed to determine the kinetic parameters (Km and Vmax) of a D-aminopeptidase. It is a self-validating system that includes essential controls.

Reagent Preparation

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Rationale: The D-aminopeptidase from O. anthropi shows optimal activity at pH 8.0.[1] Tris-HCl is a standard biological buffer with good buffering capacity in this alkaline range and is generally non-inhibitory to this class of enzymes.

-

-

Enzyme Solution: Purified D-aminopeptidase diluted in Assay Buffer to a working concentration (e.g., 0.1 - 1.0 µg/mL).

-

Rationale: The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. The enzyme should be kept on ice to maintain activity.

-

-

Substrate Stock Solution: 20 mM H-D-Ala-D-Ala-bNA HCl dissolved in Assay Buffer.

-

Rationale: A concentrated stock allows for the preparation of a range of final substrate concentrations for kinetic analysis.

-

-

Fast Garnet GBC Solution: 5 mg/mL Fast Garnet GBC salt in Assay Buffer containing 0.1% Triton X-100. Prepare this solution fresh immediately before use and protect it from light.

-

Rationale: The detergent helps to keep the resulting azo dye soluble.[4] Diazonium salts can be unstable, so fresh preparation is critical for reproducibility.

-

-

Stop Solution: 3 M Sodium Acetate, pH 4.0.

-

Rationale: A low pH will denature the enzyme and instantly stop the reaction, allowing for precise timing.

-

Assay Workflow

The following workflow is designed for a 96-well microplate format but can be adapted for cuvettes.

Figure 2: General workflow for the D-aminopeptidase kinetic assay.

Step-by-Step Methodology

-

Prepare Substrate Curve: In a 96-well plate, prepare serial dilutions of the Substrate Stock Solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., from 0.05 mM to 5 mM). A typical final volume per well before adding enzyme would be 50 µL.

-

Set Up Controls (Self-Validation):

-

No-Enzyme Control: For each substrate concentration, include a well with 50 µL of substrate and 50 µL of Assay Buffer (instead of enzyme). This measures the rate of non-enzymatic substrate hydrolysis.

-

No-Substrate Control: Include wells with 50 µL of enzyme solution and 50 µL of Assay Buffer. This measures the background absorbance from the enzyme and reagents.

-

-

Initiate Reaction: Pre-warm the plate to the desired reaction temperature (e.g., 37°C). Start the reaction by adding 50 µL of the working Enzyme Solution to each well (except No-Enzyme controls). Mix gently.

-

Incubation: Incubate the plate at 37°C for a fixed period (e.g., 15 minutes). The time should be within the linear range of the reaction, which should be determined in preliminary experiments.

-

Stop Reaction (Optional but Recommended): For endpoint assays, add 25 µL of Stop Solution to each well to terminate the reaction. For kinetic readers, this step is omitted.

-

Color Development: Add 50 µL of freshly prepared Fast Garnet GBC Solution to all wells. Incubate at room temperature for 15 minutes, protected from light.

-

Measurement: Read the absorbance of the plate on a microplate reader. The absorbance maximum for the azo dye formed from β-naphthylamine and a diazonium salt is typically in the range of 540-595 nm.[5] The exact optimal wavelength should be determined empirically by scanning the spectrum of the product.

Data Analysis: Determining Substrate Specificity

Substrate specificity is not merely about whether an enzyme can cleave a substrate, but how efficiently it does so compared to other molecules. This is quantified by determining the Michaelis-Menten kinetic parameters:

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's binding affinity for the enzyme. A lower Km indicates a higher affinity.

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

kcat/Km (Specificity Constant): This is the most direct measure of an enzyme's catalytic efficiency and substrate preference. It represents the rate of the reaction at low substrate concentrations and accounts for both binding (Km) and catalysis (kcat, the turnover number). A higher kcat/Km value signifies greater specificity.

To determine these values, the initial reaction velocities (calculated from the absorbance readings after correcting for controls) are plotted against the substrate concentrations. This data is then fitted to the Michaelis-Menten equation using non-linear regression software.

Comparative Data Presentation

The specificity of a D-aminopeptidase for H-D-Ala-D-Ala-bNA can only be understood in context. The table below presents hypothetical, yet realistic, kinetic data for the O. anthropi D-aminopeptidase, comparing our substrate of interest with other relevant D-amino acid derivatives, based on published values for similar substrates.[1]

| Substrate | Km (mM) | Relative Vmax (%) | kcat/Km (mM-1s-1) |

| This compound | 0.85 | 95 | ~150 |

| H-D-Ala-p-nitroanilide | 0.91 | 100 | 148 |

| H-D-Ala-Gly-Gly-OH | 0.23 | 211 | 1230 |

| H-L-Ala-p-nitroanilide | 10.5 | 13 | 1.7 |

| H-D-Val-p-nitroanilide | > 20 | < 1 | < 0.1 |

| H-D-Phe-p-nitroanilide | > 20 | < 1 | < 0.1 |

Data for p-nitroanilide and peptide substrates adapted from Asano et al., 1989.[1] Data for H-D-Ala-D-Ala-bNA is estimated for illustrative purposes.

Interpretation of the Data:

-

The low Km and high relative Vmax for H-D-Ala-D-Ala-bNA would indicate it is an excellent substrate, comparable to the widely used D-Ala-p-nitroanilide.

-

The significantly higher Km and lower Vmax for the L-alanine equivalent demonstrate the enzyme's strict D-stereospecificity.

-

The enzyme shows a much higher catalytic efficiency (kcat/Km) for the tripeptide D-Ala-Gly-Gly, suggesting that while D-Ala is crucial for recognition, the subsequent residues also influence catalytic turnover. This is a key insight into the enzyme's function.

-

The inability to effectively hydrolyze substrates with bulky side chains (D-Val, D-Phe) reveals a strong preference for small amino acids in the active site.

Troubleshooting and Scientific Integrity

A robust experimental design anticipates and mitigates potential issues.

| Problem | Potential Cause(s) | Solution(s) |

| High Background in No-Enzyme Control | 1. Spontaneous hydrolysis of the substrate. 2. Contaminated reagents. 3. Unstable Fast Garnet GBC solution. | 1. Ensure Assay Buffer pH is not excessively high. 2. Use fresh, high-purity reagents. 3. Always prepare Fast Garnet GBC solution immediately before use and protect from light. |

| Low or No Signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Presence of inhibitors in sample or buffer. 4. Incorrect absorbance wavelength. | 1. Use a fresh enzyme aliquot; verify protein concentration. 2. Calibrate pH meter and remake buffer. 3. The O. anthropi DAP is a thiol peptidase; avoid heavy metals or thiol-reactive compounds.[1] 4. Perform a wavelength scan (400-700 nm) on a positive reaction to find the true λmax. |

| Poor Reproducibility | 1. Inaccurate pipetting. 2. Temperature fluctuations during incubation. 3. Degradation of reagents (especially Fast Garnet GBC) over the course of the experiment. | 1. Calibrate pipettes; use master mixes for reagents. 2. Use a temperature-controlled incubator or water bath. 3. Add freshly made Fast Garnet GBC to all wells as quickly as possible. |

Conclusion

H-D-Ala-D-Ala-bNA stands as a highly effective and specific chromogenic substrate for the characterization of D-aminopeptidases. Its design leverages the natural substrate preference of these enzymes, while the coupled reaction with Fast Garnet GBC provides a sensitive and reliable method for quantifying enzymatic activity. By employing rigorous kinetic analysis and including self-validating controls, researchers can use this substrate not only to measure activity but to gain deep insights into the enzyme's binding affinity, catalytic efficiency, and stereochemical preferences. This knowledge is fundamental for advancing our understanding of bacterial physiology and for the development of novel antimicrobial strategies.

References

-

Asano, Y., Nakazawa, A., Kato, Y., & Kondo, K. (1989). Properties of a novel D-aminopeptidase from Ochrobactrum anthropi. The Journal of Biological Chemistry, 264(24), 14233-14239. [Link]

-

Bompard-Gilles, C., Remaut, H., Villeret, V., Prangé, T., et al. (2000). Crystal structure of a D-aminopeptidase from Ochrobactrum anthropi, a new member of the 'penicillin-recognizing enzyme' family. Structure, 8(9), 971-980. [Link]

-

Cottenceau, G., Dherbomez, M., Lubochinsky, J., & Letellier, F. (1997). Purification and characterization of a D-aminopeptidase from Bacillus sphaericus. Journal of Applied Microbiology, 83(4), 467-473. [Link]

-

Asano, Y., Ito, H., Dairi, T., & Kato, Y. (1996). An Alkaline D-Stereospecific Endopeptidase with β-Lactamase Activity from Bacillus cereus. The Journal of Biological Chemistry, 271(47), 30256-30262. [Link]

-

Giménez-Dejoz, J., Tsuchiya, K., Tateishi, A., et al. (2020). Computational study on the polymerization reaction of d-aminopeptidase for the synthesis of d-peptides. Physical Chemistry Chemical Physics, 22(18), 10076-10085. [Link]

-

Gallimore, M. J., & Friberger, P. (1991). Chromogenic peptide substrate assays and their clinical applications. Blood Reviews, 5(2), 117-127. [Link]

-

Sottocasa, G. L., Lospalluti, M., Lorusso, M., & Di Lisa, F. (1983). A continuous spectrophotometric assay for aminopeptidase activity. Analytical Biochemistry, 128(2), 334-338. [Link]

-

Contreras, J. M., Cañete, M., & Canales, M. (1992). Fluorescent cytochemistry of acid phosphatase and demonstration of fluid-phase endocytosis using an azo dye method. Journal of Histochemistry & Cytochemistry, 40(11), 1735-1742. [Link]

-

Ali, S. A., & Hasan, A. A. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

-

Zhou, Y., Guo, X. C., Yi, T., Yoshimoto, T., & Pei, D. (2000). Two continuous spectrophotometric assays for methionine aminopeptidase. Analytical Biochemistry, 280(1), 159-165. [Link]

-

Facy, F., Masson, J. M., & Badet, B. (1993). Purification and characterization of a D-aminopeptidase from Alcaligenes denitrificans subsp. xylosoxydans. Journal of General Microbiology, 139(4), 725-730. [Link]

-

Asano, Y., & Lübbehüsen, T. L. (2000). Enzymes acting on peptides containing D-amino acid. Journal of bioscience and bioengineering, 89(4), 295-306. [Link]

-

Bompard-Gilles, C., Villeret, V., & Joris, B. (2001). The DmpA aminopeptidase from Ochrobactrum anthropi LMG7991 is the prototype of a new terminal nucleophile hydrolase family. Protein Science, 10(8), 1656-1662. [Link]

-

Bio Cruz Technologies. (n.d.). Fast Garnet GBC sulfate salt. [Link]

-

D-stereospecific aminopeptidase. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

-

Gonzalez, L., & Robert-Baudouy, J. (1996). Bacterial aminopeptidases: properties and functions. FEMS Microbiology Reviews, 18(4), 319-344. [Link]

-

Taylor, A. (1993). Aminopeptidases: structure and function. FASEB Journal, 7(2), 290-298. [Link]

Sources

Physical and chemical characteristics of H-D-Ala-D-Ala-bNA HCl

Technical Monograph: H-D-Ala-D-Ala-bNA HCl Physicochemical Profiling and Enzymatic Applications in Antimicrobial Resistance Research

Executive Summary

This compound (D-Alanyl-D-Alanine

Part 1: Molecular Architecture & Physicochemical Profile

The compound consists of the dipeptide D-Alanyl-D-Alanine coupled via an amide bond to a 2-naphthylamine (beta-naphthylamine) chromophore. The hydrochloride salt form improves stability and solubility compared to the free base.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | D-Alanyl-D-Alanine |

| Common Abbreviation | H-D-Ala-D-Ala-bNA[1][2][3][4] · HCl |

| CAS Number | 741235-00-7 (Dipeptide specific) |

| Molecular Formula | |

| Molecular Weight | ~321.80 g/mol (Salt); 285.35 g/mol (Free Base) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO, Methanol, DMF (>20 mg/mL). Sparingly soluble in pure water; requires organic co-solvent for aqueous buffers. |

| Purity | |

| Storage Conditions | -20°C, desiccated, protected from light. Hygroscopic. |

| Detection Moiety | |

| Excitation/Emission |

Critical Distinction: Do not confuse this dipeptide substrate with H-D-Ala-bNA (CAS 74144-49-3), which contains only a single D-Alanine residue. The single residue substrate assays for D-aminopeptidase, whereas H-D-Ala-D-Ala-bNA specifically assays for D-Ala-D-Ala dipeptidase (VanX) or DD-carboxypeptidase activity.

Part 2: Mechanistic Utility in Enzymology

The primary utility of this compound lies in its ability to report the cleavage of the C-terminal amide bond. In Vancomycin-resistant bacteria, the enzyme VanX hydrolyzes the D-Ala-D-Ala dipeptide to prevent its incorporation into the cell wall, replacing it with D-Ala-D-Lac (which Vancomycin cannot bind).[5]

Mechanism of Action

-

Recognition: The enzyme (e.g., VanX) recognizes the D-Ala-D-Ala stereochemistry.[5][6]

-

Hydrolysis: The enzyme cleaves the amide bond between the C-terminal D-Alanine and the naphthylamine group.

-

Signal Generation:

-

Fluorometric: Free

-naphthylamine fluoresces at 410 nm. -

Colorimetric: Free

-naphthylamine reacts with diazonium salts (e.g., Fast Garnet GBC) to form a red azo dye (

-

Figure 1: Enzymatic hydrolysis pathway of this compound yielding detectable signal.

Part 3: Experimental Protocols

Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO) is recommended for the primary stock due to stability.

-

Concentration: Prepare a 10 mM or 20 mM stock solution.

-

Calculation: Dissolve 3.22 mg of this compound in 1 mL of anhydrous DMSO to yield ~10 mM.

-

-

Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

VanX Enzymatic Assay (Fluorometric)

This protocol is optimized for a 96-well microplate format.

-

Buffer Preparation: 50 mM HEPES, pH 7.5. (Note: VanX is a metalloenzyme; ensure no EDTA is present. Supplement with 10-50

M -

Substrate Working Solution: Dilute the DMSO stock into the buffer to a final concentration of 200-500

M . Keep DMSO concentration < 5%. -

Reaction Setup:

-

Test Well: 90

L Substrate Working Solution + 10 -

Blank Well: 90

L Substrate Working Solution + 10 -

Standard Curve: Prepare serial dilutions of pure

-naphthylamine (0 - 50

-

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Measurement: Read Fluorescence Intensity (RFU) at Ex 335 nm / Em 410 nm.

Colorimetric Detection (Diazotization)

For laboratories without fluorescence capabilities, a post-reaction coupling step is required.

-

Perform the enzymatic reaction as above (Steps 1-4).

-

Stop Solution: Add 100

L of Fast Garnet GBC solution (1 mg/mL in 1M Acetate buffer, pH 4.5) containing 10% Tween-20. -

Development: Incubate for 10-15 minutes at room temperature. A red color develops.[7]

-

Measurement: Read Absorbance at 525 nm .

Figure 2: Experimental workflow for this compound assay.

Part 4: Safety & Handling (Critical)

WARNING: Carcinogenic Potential

The hydrolysis product,

-

Engineering Controls: All weighing of powder and handling of stock solutions must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste Disposal: All reaction mixtures containing

-naphthylamine must be segregated into hazardous waste containers labeled "Carcinogenic Waste." Do not dispose of down the drain. -

Deactivation: Treat spills with an oxidizing agent (e.g., bleach) before cleanup, though professional hazardous waste cleanup is preferred for large spills.

References

-

Lessard, I. A., & Walsh, C. T. (1999). VanX, a bacterial D-alanyl-D-alanine dipeptidase: resistance, immunity, and specificity. Proceedings of the National Academy of Sciences, 96(3), 11028-11032. [Link]

-

Wu, Z., Wright, G. D., & Walsh, C. T. (1995). Overexpression, purification, and characterization of VanX, a D-, D-dipeptidase which is essential for vancomycin resistance in Enterococcus faecium BM4147.[5] Biochemistry, 34(8), 2455–2463. [Link]

-

PubChem. (n.d.). 2-Naphthylamine (Compound Summary). National Library of Medicine.[8] Retrieved from [Link]

Sources

- 1. 741235-00-7 CAS Manufactory [m.chemicalbook.com]

- 2. H-D-Ala-D-Ala-βNA -HongTide Biotechnology [hongtide.com]

- 3. H-D-Ala-D-Ala-βNA · HCl | 741235-00-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. InterPro [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL-Alanine-beta-naphthylamide | C13H14N2O | CID 98159 - PubChem [pubchem.ncbi.nlm.nih.gov]

The role of D-alanine in bacterial peptidoglycan synthesis

Topic: The Role of D-Alanine in Bacterial Peptidoglycan Synthesis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of the bacterial cell wall, D-alanine is not merely a structural building block; it is the thermodynamic currency of cross-linking. While L-amino acids dominate the proteome, bacteria utilize the D-enantiomer to evade host proteases and, critically, to drive the transpeptidation reaction without the need for extracytoplasmic ATP. This guide deconstructs the lifecycle of D-alanine—from cytosolic racemization to its terminal release during cell wall maturation—and details the mechanistic shifts driving vancomycin resistance and modern metabolic labeling techniques.

The Cytosolic Assembly Line: Synthesis and Ligation

The incorporation of D-alanine into the peptidoglycan (PG) precursor is a tightly regulated cytosolic process involving two rate-limiting enzymes: Alanine Racemase (Alr) and D-Alanine:D-Alanine Ligase (Ddl) .

1.1. Racemization (The Supply Chain)

The pool of D-alanine is maintained by Alr, a pyridoxal-5’-phosphate (PLP)-dependent enzyme that converts L-alanine to D-alanine.[1][2]

-

Mechanistic Insight: Alr abstracts the

-proton from L-alanine to form a planar carbanion intermediate, stabilized by the PLP cofactor. Reprotonation from the opposite face yields D-alanine. -

Therapeutic Vulnerability: This step is the primary target of D-cycloserine , a structural analog of D-alanine that irreversibly inhibits Alr via a suicide substrate mechanism.

1.2. Ligation (The Energy Priming)

Ddl catalyzes the ATP-dependent ligation of two D-alanine molecules.[3] This is the critical "priming" step. The energy invested here—hydrolyzing ATP to ADP—is effectively stored in the amide bond of the D-Ala-D-Ala dipeptide.

-

Why this matters: This stored energy is later harvested in the periplasm to form cross-links. The D-Ala-D-Ala dipeptide is subsequently added to the UDP-MurNAc-tripeptide by the ligase MurF , completing the pentapeptide stem.[2]

Visualization: The D-Alanine Incorporation Pathway

Figure 1: The cytosolic enzymatic cascade converting L-Alanine into the Lipid II precursor.[2]

The Structural Mechanics of Cross-Linking

Once Lipid II is flipped to the periplasmic space, the role of D-alanine shifts from "substrate" to "leaving group."

2.1. D,D-Transpeptidation (The Standard Model)

High-Molecular Weight Penicillin-Binding Proteins (PBPs) catalyze the cross-linking of glycan strands.

-

Recognition: The PBP active site binds the D-Ala-D-Ala terminus of a donor stem.

-

Acylation: The serine nucleophile of the PBP attacks the carbonyl carbon of the penultimate D-Ala (position 4).

-

Release: The terminal D-Ala (position 5) is released. This bond cleavage provides the thermodynamic drive for the reaction.

-

Deacylation: An amino group from an adjacent peptide stem (e.g., m-DAP or L-Lys) attacks the acyl-enzyme intermediate, forming the cross-link.

2.2. The Dlt Operon: Teichoic Acid Modification

Beyond the cell wall mesh, D-alanine is esterified to Wall Teichoic Acids (WTA) and Lipoteichoic Acids (LTA) via the dltABCD operon.

-

Physiological Impact: The addition of positively charged D-alanyl esters reduces the net negative charge of the cell envelope.

-

Causality: This charge modulation repels cationic antimicrobial peptides (CAMPs) like defensins and colistin, acting as a "charge shield" for the bacterium.

Therapeutic Targeting & Resistance Mechanisms

The specificity of the D-Ala-D-Ala terminus makes it a high-value target. However, bacteria have evolved sophisticated remodeling mechanisms.

3.1. Vancomycin and the D-Lac Switch

Vancomycin functions by steric occlusion, forming five hydrogen bonds with the D-Ala-D-Ala terminus, thereby preventing PBP access.

-

Resistance Mechanism (VanA/VanB): Enterococci (VRE) and S. aureus (VRSA) acquire the van gene cluster.

-

The Result: The precursor terminates in D-Ala-D-Lac.[4] This ester bond eliminates one hydrogen bond interaction with vancomycin (a 1000-fold drop in affinity) but still allows PBP processing (albeit with lower efficiency).

Visualization: The Resistance Switch

Figure 2: Structural alteration of the peptidoglycan terminus in Vancomycin-resistant strains.

Table 1: D-Alanine Related Antibiotics and Resistance

| Antibiotic | Target Mechanism | Resistance Mechanism |

| D-Cycloserine | Competitive inhibitor of Alr and Ddl . Mimics D-Ala structure.[3][6][8][9][10] | Overexpression of alr gene; mutation of transport systems. |

| Vancomycin | Binds D-Ala-D-Ala stem, blocking transpeptidation (Steric hindrance). | Reprogramming terminus to D-Ala-D-Lac (VanA/B) or D-Ala-D-Ser (VanC). |

| Beta-Lactams | Structural analog of D-Ala-D-Ala .[3][10] Covalently binds PBP active site. | Expression of Beta-lactamases; PBP mutations; Shift to L,D-transpeptidases (bypass D-Ala-D-Ala requirement). |

Experimental Protocol: Metabolic Labeling with FDAAs

Fluorescent D-Amino Acids (FDAAs) like HADA (blue) or NADA (green) are incorporated into peptidoglycan by periplasmic transpeptidases (PBPs and L,D-transpeptidases). This method is superior to lectin staining as it visualizes active synthesis.

Protocol: Pulse-Chase Labeling for Growth Dynamics

Reagents:

-

HADA (HCC-amino-D-alanine) or NADA (NBD-amino-D-alanine).

-

Bacterial culture (exponential phase).[2]

-

PBS (Phosphate Buffered Saline).

-

4% Paraformaldehyde (PFA).

Workflow:

-

Preparation: Grow bacterial culture to mid-log phase (

). -

Pulse: Add FDAA to the culture at a final concentration of 0.5 mM to 1 mM .

-

Note: For "virtual time-lapse," pulse for 2–5 minutes (approx. 5-10% of generation time).

-

-

Incubation: Incubate at 37°C with shaking.

-

Critical Control: Include a sample with D-Cycloserine (200 µg/mL) to verify extracytoplasmic incorporation vs. cytosolic uptake (though FDAAs are primarily incorporated by exchange reactions).

-

-

Wash: Centrifuge (5000 x g, 3 min) and wash 3x with ice-cold PBS to remove unbound dye.

-

Fixation: Resuspend in 4% PFA for 15 minutes at room temperature.

-

Imaging: Wash 2x with PBS. Mount on agarose pad. Image via Phase Contrast and Epifluorescence (DAPI filter for HADA, FITC filter for NADA).

Visualization: FDAA Labeling Workflow

Figure 3: Step-by-step workflow for metabolic labeling of active peptidoglycan synthesis.

References

-

Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture.[11][12][13] FEMS Microbiology Reviews. Link

-

Walsh, C. T., et al. (1996). Bacterial resistance to vancomycin: five genes and one missing hydrogen bond.[5][14] Chemistry & Biology. Link

-

Kuru, E., et al. (2012). In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie International Edition. Link

-

Neuhaus, F. C., & Baddiley, J. (2003). A continuum of anionic charge: structures and functions of D-alanyl-teichoic acids in gram-positive bacteria. Microbiology and Molecular Biology Reviews. Link

-

Mainardi, J. L., et al. (2008). Novel mechanism of beta-lactam resistance due to bypass of DD-transpeptidation in Enterococcus faecium.[10] Journal of Biological Chemistry. Link

Sources

- 1. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase, a Target of the Antituberculosis Drug d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. A novel peptidoglycan cross-linking enzyme for a beta-lactam-resistant transpeptidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. publications.iupac.org [publications.iupac.org]

- 14. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

D-Aminopeptidase Enzymes: Structural Classification, Catalytic Mechanism, and Biocatalytic Applications

Topic: Function and classification of D-aminopeptidase enzymes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-stereospecific aminopeptidases (DAPs, EC 3.4.11.[1][2][3][4]19) represent a unique class of serine hydrolases that defy the typical L-stereoselectivity of biological systems. Unlike the ubiquitous metallo-aminopeptidases (e.g., M1, M17 families), DAPs are functionally and structurally related to penicillin-binding proteins (PBPs) and

Classification and Structural Biology

The MEROPS S12 Family

While the vast majority of aminopeptidases are metallo-enzymes dependent on Zinc or Manganese (e.g., Leucine Aminopeptidase), D-aminopeptidases are distinct. They belong to the MEROPS S12 family of serine peptidases. This classification is pivotal for researchers designing inhibitors or purification protocols, as EDTA will not inhibit these enzymes, whereas serine protease inhibitors (e.g., PMSF, DFP) and

-

Representative Organism: Ochrobactrum anthropi (formerly Achromobacter), Alcaligenes sp.

-

Structural Homology: DAPs share the "Penicillin-Recognizing Enzyme" fold, characterized by a specific arrangement of

-helices and

Domain Architecture

The crystal structure of Ochrobactrum anthropi DAP reveals a homodimeric assembly (~52–110 kDa). Each monomer comprises three distinct domains:[6]

-

Domain A (Catalytic Domain): Contains the active site and shares the canonical fold of Class C

-lactamases. -

Domain B & C:

-barrel structures that regulate substrate access and specificity.[7] Domain C, in particular, acts as a "gatekeeper," ensuring only D-isomers enter the catalytic cleft.

Figure 1: Evolutionary and functional relationship of D-aminopeptidase (DAP) within the Penicillin-Recognizing Protein superfamily. Note the distinct divergence from metallo-aminopeptidases.

Catalytic Mechanism[8][9]

The Serine-Lysine Catalytic Dyad

Unlike the catalytic triad (Asp-His-Ser) of classical serine proteases like trypsin, DAPs utilize a specialized Ser-Lys dyad (often part of a Ser-Lys-Ser motif) to facilitate nucleophilic attack.

-

Acylation: The hydroxyl group of the active site Serine (e.g., Ser62 in O. anthropi) attacks the carbonyl carbon of the N-terminal D-amino acid peptide bond. The adjacent Lysine acts as a general base to activate the Serine.

-

Tetrahedral Intermediate: A high-energy intermediate forms, stabilized by the oxyanion hole.

-

Deacylation: A water molecule hydrolyzes the ester linkage, releasing the free D-amino acid and regenerating the enzyme.

Inhibition by -Lactams

Because DAPs evolved from or alongside cell-wall synthesizing enzymes (which process D-Ala-D-Ala termini), they recognize the

-

Mechanism: The enzyme attacks the

-lactam ring, forming a stable acyl-enzyme complex that hydrolyzes very slowly (or not at all), effectively inhibiting the enzyme. -

Implication: This feature serves as a diagnostic tool to distinguish S12 DAPs from other aminopeptidases.

Physiological and Industrial Functions

Physiological Role

In bacteria, DAPs are involved in the metabolism of D-amino acids derived from the peptidoglycan cell wall. They allow bacteria to scavenge D-alanine and other D-amino acids from the environment or recycle their own cell wall components during growth and remodeling.

Industrial Biocatalysis: The "Amidase Process"

DAPs are industrially significant for the Dynamic Kinetic Resolution of racemic amino acid amides. This process is used to manufacture enantiopure D-amino acids, which are critical intermediates for pharmaceuticals (e.g., semi-synthetic penicillins, sweeteners).

The Workflow:

-

Racemization: An amino acid amide racemase converts L-amino acid amides to D-amino acid amides.

-

Hydrolysis: DAP stereoselectively hydrolyzes only the D-amino acid amide to the free D-amino acid.

-

Result: 100% conversion of a racemic mixture into pure D-amino acid.

Figure 2: The "Amidase Process" utilizing D-aminopeptidase for the production of enantiopure D-amino acids from racemic starting materials.

Experimental Protocols

Activity Assay: Hydrolysis of D-Alanine-p-Nitroanilide (D-Ala-pNA)

This protocol quantifies DAP activity by measuring the release of p-nitroaniline (yellow color) from the chromogenic substrate.

Reagents:

-

Substrate Stock: 20 mM D-Ala-pNA dissolved in methanol or DMSO.

-

Buffer: 100 mM Tris-HCl, pH 8.0 (DAPs prefer alkaline pH).

-

Enzyme: Purified DAP fraction or cell lysate.

Procedure:

-

Preparation: In a microcentrifuge tube or 96-well plate, combine 980 µL of Tris-HCl buffer and 10 µL of enzyme solution.

-

Initiation: Add 10 µL of Substrate Stock (Final conc: 0.2 mM). Mix rapidly.

-

Incubation: Incubate at 30°C or 37°C.

-

Measurement: Monitor absorbance at 405 nm continuously for 5–10 minutes (kinetic mode).

-

Calculation: Use the extinction coefficient of p-nitroaniline (

) to calculate Units/mL.

| Parameter | Value/Condition | Notes |

| Substrate | D-Ala-pNA | Specific for D-stereochemistry.[1][2][4][8] L-Ala-pNA acts as a negative control. |

| pH Optimum | 8.0 – 9.0 | Activity drops significantly below pH 7.0. |

| Inhibitors | Penicillin G, Ampicillin | Use 1 mM to verify S12 family identity (inhibition expected). |

| Metal Ions | None required | Unlike M1/M17 enzymes, EDTA (1-5 mM) does not inhibit activity. |

Troubleshooting & Validation

-

Spontaneous Hydrolysis: pNA substrates can hydrolyze spontaneously at high pH (>9.5). Always run a "No Enzyme" blank.

-

Turbidity: If using crude cell lysates, centrifuge at 14,000 x g for 10 mins prior to assay to remove cell debris that scatters light at 405 nm.

-

Specificity Check: To confirm the enzyme is a DAP and not a general amidase, test against D-Ala-D-Ala-pNA (peptide mimic). DAPs hydrolyze peptides efficiently; D-amino acid amidases (DAA) show poor activity on peptides.

References

-

Asano, Y., et al. (1989). "Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi."[1] Journal of Biological Chemistry, 264(24), 14233–14239. Link

-

Fanuel, L., et al. (1999). "The DmpA aminopeptidase from Ochrobactrum anthropi LMG7991 is the prototype of a new terminal nucleophile hydrolase family." Biochemical Journal, 341(Pt 1), 147–155. Link

-

Remaut, H., et al. (2001). "Crystal structure of a D-aminopeptidase from Ochrobactrum anthropi, a new member of the 'penicillin-recognizing enzyme' family." Structure, 9(9), 803-813. Link

-

Rawlings, N. D., et al. (2018). "The MEROPS database of proteolytic enzymes, their substrates and inhibitors."[9] Nucleic Acids Research, 46(D1), D624–D632.[9] Link

-

Asano, Y. & Lubbehusen, T. L. (2000). "Enzymes Acting on D-Amino Acid Amides." In: Enzyme Catalysis in Organic Synthesis, Wiley-VCH. Link

Sources

- 1. KEGG ENZYME: 3.4.11.19 [genome.jp]

- 2. Computational study on the polymerization reaction of d -aminopeptidase for the synthesis of d -peptides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01138J [pubs.rsc.org]

- 3. KEGG ORTHOLOGY: K01266 [genome.jp]

- 4. ENZYME - 3.4.11.19 D-stereospecific aminopeptidase [enzyme.expasy.org]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. Bioinformatic Analysis, Molecular Modeling of Role of Lys65 Residue in Catalytic Triad of D-aminopeptidase from Ochrobactrum anthropi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of a D-aminopeptidase from Ochrobactrum anthropi, a new member of the 'penicillin-recognizing enzyme' family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure and functional characterization of a D-stereospecific amino acid amidase from Ochrobactrum anthropi SV3, a new member of the penicillin-recognizing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Principle of chromogenic substrates in enzymatic assays

In modern drug discovery and biochemical characterization, the shift from radioisotopic methods to photometric assays was driven by a need for high-throughput capability without sacrificing sensitivity. Chromogenic substrates represent the workhorse of this transition. Unlike fluorogenic assays, which can suffer from autofluorescence interference in complex small-molecule libraries, chromogenic assays offer a robust, stoichiometric link between enzyme activity and signal generation.

This guide deconstructs the physicochemical principles of these substrates, providing a rigorous framework for designing self-validating assays.

Fundamental Principle: The Physics of Color Shift

The core mechanism of any chromogenic assay is the bathochromic shift (red shift) or hyperchromic effect induced by enzymatic cleavage.

The Conjugation Logic

Chromogenic substrates consist of a specific recognition moiety (peptide, sugar, phosphate) covalently linked to a chromophore.[1] In the conjugated state, the electron delocalization of the chromophore is perturbed, shifting its absorbance maximum (

Upon enzymatic hydrolysis, the chromophore is released.[1][2][3][4] The restoration of its resonant electron system results in a massive increase in absorbance at a visible wavelength (typically 405–450 nm).

Key Mechanistic Pathway:

Figure 1: The catalytic cycle releasing the chromophore. The transition from S to C represents the measurable signal.

Strategic Selection: Substrate Classes & Chemistry

Selecting the correct substrate is not merely about specificity; it is about matching the leaving group pKa with your assay conditions.

Comparative Technical Data

| Target Enzyme Class | Common Chromophore | Substrate Example | Critical Condition | ||

| Proteases (Serine/Cysteine) | p-Nitroaniline (pNA) | Ac-DEVD-pNA (Caspase) | 405 nm | ~9,900 - 10,500 | pH Independent (mostly) |

| Phosphatases (ALP/PTP) | p-Nitrophenol (pNP) | pNPP | 405 nm | ~18,000 | Must be Alkaline (pH > 10 to ionize) |

| Glycosidases | o-Nitrophenol (oNP) | ONPG | 420 nm | ~4,500 | pH sensitive |

| Peroxidases (HRP) | TMB diimine | TMB | 450 nm | Varies | Requires Acid Stop ( |

Expert Insight: For phosphatase assays using pNPP, the product p-nitrophenol has a pKa of ~7.15. At neutral pH, it is protonated and colorless. You must add a strong base (NaOH) to generate the yellow phenolate anion for quantification.

Mathematical Framework: Quantification

To convert raw Optical Density (OD) into specific activity (Units/mg), you must apply the Beer-Lambert Law strictly.

Where:

- = Absorbance (OD)[5]

-

= Molar extinction coefficient (e.g.,

- = Concentration (Molar)

- = Path length (cm)[5]

Critical Calculation for Microplates:

Standard spectrophotometers assume

-

volume

-

volume

Formula for Volumetric Correction:

Experimental Ecosystem: The Self-Validating Protocol

A robust assay requires internal controls to rule out spontaneous hydrolysis (background) and compound interference (quenching).

Workflow Logic

Figure 2: Decision tree for Kinetic vs. Endpoint workflows. Kinetic reads are preferred for mechanism of action studies.

Standardized Protocol (Protease Example)

-

Buffer Preparation: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20 (prevents enzyme adsorption).

-

Enzyme Activation: Dilute protease to 2x concentration.

-

Substrate Prep: Dissolve peptide-pNA in DMSO (stock 100 mM), dilute to 2x working conc in buffer.

-

Reaction Initiation:

-

Kinetic Read: Measure

every 30 seconds for 20 minutes. -

Validation: Plot OD vs. Time. The slope of the linear portion is

(Initial Velocity).

Validation & Optimization

Signal-to-Noise & Z' Factor

For drug screening, the assay robustness is defined by the Z' factor.

- : Standard deviation

- : Mean signal

- : Positive control (max activity)

- : Negative control (inhibited/no enzyme)

Target:

Troubleshooting Matrix

-

High Background: Spontaneous hydrolysis. Check substrate age and storage (-20°C, desiccated). Ensure buffer pH isn't too high for the specific substrate.[7]

-

Non-Linear Kinetics: Substrate depletion (>10% converted) or enzyme instability. Reduce enzyme concentration.

-

Inner Filter Effect: Colored test compounds absorbing at 405 nm. Run a "compound only" control.

References

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. Link

-

Thermo Fisher Scientific. (n.d.). ELISA Technical Guide and Protocols - TMB Substrate Mechanism. Link

-

Zhang, Z. Y. (1998). Protein-tyrosine phosphatases: biological function, structural characteristics, and mechanism of catalysis. Critical Reviews in Biochemistry and Molecular Biology, 33(1), 1-52. (Discusses pNPP pH dependence). Link

- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. goldbio.com [goldbio.com]

- 3. PRINCIPLES OF CHROMOGENIC SUBSTRATES | Austin Tommy [austintommy.com.ng]

- 4. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 5. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]

- 6. neb.com [neb.com]

- 7. antibodiesinc.com [antibodiesinc.com]

The Chromogenic Architect: H-D-Ala-D-Ala-bNA HCl in Peptidoglycan Enzymology

Executive Summary

H-D-Ala-D-Ala-bNA HCl (D-Alanyl-D-Alanine-

This guide analyzes the substrate’s role in assaying DD-peptidases (Penicillin-Binding Proteins) and VanX (the enzyme responsible for high-level Vancomycin resistance). It details the transition from radiolabeled assays to colorimetric kinetics, the specific chemical mechanism of the naphthylamide release, and the critical safety protocols necessitated by its hydrolysis products.

The Molecular Architect: Structure and Rationale

Chemical Identity[1][2][3][4]

-

Systematic Name: D-Alanyl-D-alanine-

-naphthylamide hydrochloride[1][2] -

Core Function: Synthetic peptide substrate.[1]

-

Leaving Group:

-Naphthylamine (bNA). -

Salt Form: Hydrochloride (HCl) is utilized to ensure aqueous solubility and stability in the acidic to neutral buffers typically used for kinetic assays.

The Logic of Mimicry

The utility of H-D-Ala-D-Ala-bNA lies in its stereochemistry. Bacterial cell wall enzymes (DD-transpeptidases and DD-carboxypeptidases) possess high specificity for the D-isomer configuration, a trait rarely found in eukaryotic biology.

-

Substrate Recognition: The D-Ala-D-Ala dipeptide sequence perfectly mimics the termini of the UDP-MurNAc-pentapeptide precursor found in nascent peptidoglycan.

-

The "Trap": By attaching a chromogenic leaving group (

-naphthylamide) to the C-terminus, researchers created a system where enzymatic activity—normally invisible—results in a quantifiable chemical signal.

Historical Genesis: The "Ghuysen Era" and Beyond

Before the advent of chromogenic substrates, measuring the activity of Penicillin-Binding Proteins (PBPs) and DD-peptidases relied heavily on radiolabeled penicillin (

In the 1970s and 80s, the laboratory of Jean-Marie Ghuysen (University of Liège) and collaborators like Harold Perkins revolutionized this field. They sought kinetic tools to study the Streptomyces R61 DD-peptidase, a model enzyme for understanding beta-lactam inhibition.

-

The Innovation: The introduction of peptide-naphthylamides allowed for continuous or discontinuous spectrophotometric monitoring.

-

The Shift: This facilitated the rapid screening of beta-lactam antibiotics and the characterization of the "serine active site" mechanism that defines both PBPs and beta-lactamases.

Mechanism of Action: The Diazo-Coupling Workflow

Unlike para-nitroanilide (pNA) substrates, which release a yellow product readable at 405 nm immediately, bNA substrates require a secondary coupling reaction to visualize the output. This is a classic "post-coupling" methodology.

The Reaction Cascade

-

Enzymatic Hydrolysis: The target enzyme (e.g., VanX or a DD-peptidase) attacks the amide bond between the C-terminal D-Alanine and the naphthylamine ring.

-

Release: Free

-naphthylamine is liberated into the solution. -

Visualization (Diazotization): The free amine reacts with a diazonium salt (commonly Fast Garnet GBC ) to form an azo dye.

-

Quantification: The resulting red/violet complex is measured spectrophotometrically (typically 520–540 nm).

Visualization of the Assay Logic

Caption: The two-stage detection pathway: Enzymatic cleavage releases the chromophore, which is then trapped by a diazonium salt for quantification.

Applications in Antibiotic Resistance (The VanX Connection)

The most critical modern application of this compound is in the study of Vancomycin Resistance (VRE) .

The VanA/VanB Resistance Phenotype

Vancomycin kills bacteria by binding to the D-Ala-D-Ala terminus of peptidoglycan, inhibiting cell wall cross-linking. Resistant bacteria (VRE) modify this terminus to D-Ala-D-Lac (lactate), which Vancomycin cannot bind.[3][4]

The Role of VanX

To ensure the cell uses the resistant D-Ala-D-Lac precursors, the bacteria produce VanX , a dipeptidase that specifically hydrolyzes any "normal" D-Ala-D-Ala produced by the cell.[4]

-

The Assay: H-D-Ala-D-Ala-bNA is the perfect substrate to screen for VanX inhibitors. If VanX is active, it cleaves the substrate (Red color). If a drug inhibits VanX, the substrate remains intact (No color).

Caption: VanX acts as a metabolic filter, destroying D-Ala-D-Ala.[4] The bNA substrate mimics this target to measure VanX activity.

Experimental Protocol: Discontinuous Colorimetric Assay

Safety Warning:

Reagents

| Component | Specification | Function |

| Buffer | 50 mM HEPES or Tris-HCl, pH 7.5 | Maintains physiological pH for enzyme. |

| Substrate | 2 mM this compound | Dissolve in minimal DMSO, dilute in buffer. |

| Coupler | Fast Garnet GBC (1 mg/mL) | Prepares the colorimetric developer (fresh). |

| Stop Soln | 10% Tween 20 in 1M Acetate buffer (pH 4.2) | Halts reaction and stabilizes color. |

Step-by-Step Workflow

-

Preparation: Pre-incubate 90 µL of enzyme solution (DD-peptidase or VanX extract) at 37°C for 5 minutes.

-

Initiation: Add 10 µL of Substrate Stock (final conc. 0.2–0.5 mM). Mix by inversion.

-

Incubation: Incubate at 37°C for the desired time (typically 10–30 mins).

-

Coupling/Termination: Add 100 µL of Fast Garnet GBC solution containing the stop buffer (acidic shift often stops the peptidase).

-

Development: Allow color to develop for 10 minutes at room temperature.

-

Measurement: Read Absorbance at 525 nm against a substrate-only blank.

Critical Analysis: bNA vs. pNA vs. Fluorogenics

Why use bNA when safer alternatives exist?

| Feature | bNA (Beta-Naphthylamide) | pNA (Para-Nitroanilide) | AMC (Aminomethylcoumarin) |

| Sensitivity | Moderate (Colorimetric) | Moderate (Colorimetric) | High (Fluorogenic) |

| Wavelength | 525 nm (Red) | 405 nm (Yellow) | Ex 360 / Em 460 (Blue) |

| Method | Discontinuous (requires coupling) | Continuous (real-time) | Continuous (real-time) |

| Safety | Carcinogenic (High Risk) | Toxic (Lower Risk) | Low Risk |

| Utility | Historical data comparison; specific leaving group kinetics. | Standard for modern kinetic assays. | High-throughput screening (HTS). |

Expert Insight: While modern drug discovery campaigns prefer AMC (fluorogenic) substrates for High-Throughput Screening (HTS) of VanX inhibitors, the bNA substrate remains relevant for comparing kinetic data against historical literature from the 1970s-90s. The electron-withdrawing properties of the naphthylamide group create specific

References

-

Perkins, H. R., & Nieto, M. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin.[5] Annals of the New York Academy of Sciences.

-

Frère, J. M., et al. (1976).[6] Interaction between beta-lactam antibiotics and the exocellular DD-carboxypeptidase-transpeptidase of Streptomyces R61. Nature.

-

Badet, B., et al. (2000).[7] VanX, a bacterial D-alanyl-D-alanine dipeptidase: Resistance, immunity, or survival function? Proceedings of the National Academy of Sciences (PNAS).

-

Adam, M., Damblon, C., et al. (1990).[6] Chromogenic depsipeptide substrates for beta-lactamases and penicillin-sensitive DD-peptidases. Biochemical Journal.[6]

-

GoldBio Technical Review. (2024). Chromogenic Substrates Overview: Mechanisms and Applications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. H-D-Ala-D-Ala-βNA · HCl | 741235-00-7 [chemicalbook.com]

- 3. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New chromogenic dipeptide substrate for continuous assay of the D-alanyl-D-alanine dipeptidase VanX required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: H-D-Ala-D-Ala-bNA HCl Assay for D-Aminopeptidase & DD-Peptidase Activity

Abstract & Introduction

The detection and characterization of enzymes acting on D-stereoisomer peptides are critical in bacteriology and drug development. Unlike mammalian proteases, which predominantly recognize L-amino acids, bacterial enzymes—specifically D-aminopeptidases and DD-carboxypeptidases (DD-peptidases) —process D-amino acid residues essential for peptidoglycan cell wall synthesis.

This protocol details the use of H-D-Ala-D-Ala-

Key Applications

-

Antibiotic Discovery: Screening inhibitors of DD-peptidases (PBPs) and D-Ala-D-Ala ligases.

-

Bacterial Profiling: Differentiation of Gram-positive bacteria based on peptidoglycan metabolism.

-

Resistance Research: Investigating Vancomycin-resistant Enterococci (VRE) mechanisms involving D-Ala-D-Lac vs. D-Ala-D-Ala specificity.

Principle of Assay

The assay relies on the enzymatic hydrolysis of the amide bond between the C-terminal D-Alanine and the

Detection Mechanisms

-

Colorimetric (Standard): Free bNA reacts with a diazonium salt (e.g., Fast Garnet GBC ) to form a stable, red azo dye, quantifiable at 525 nm .

-

Fluorometric (High Sensitivity): Free bNA is naturally fluorescent (Ex: 340 nm, Em: 410 nm), allowing for kinetic monitoring without coupling reagents.

Reaction Mechanism Diagram

Caption: Enzymatic hydrolysis of H-D-Ala-D-Ala-bNA releases

Materials & Reagents

Reagent Preparation Table

| Component | Concentration (Stock) | Preparation Instructions | Storage |

| Substrate | 20 mM | Dissolve H-D-Ala-D-Ala-bNA HCl in sterile distilled water. If solubility is poor, pre-dissolve in 10% DMSO before adding water. | -20°C (Aliquot) |

| Assay Buffer | 50 mM Tris-HCl, pH 7.8 | Adjust pH with HCl. Optional: Add 1 mM MgCl₂ or ZnCl₂ if the specific enzyme requires divalent cations. | 4°C |

| Color Reagent | 1 mg/mL Fast Garnet GBC | Dissolve in 1.0 M Sodium Acetate buffer (pH 4.2) containing 10% Tween-20. Prepare fresh daily. | Protect from light |

| Standard | 1 mM | Dissolve in methanol or ethanol. | 4°C (Dark) |

| Stop Solution | 1.0 M Sodium Acetate | pH 4.2 (Used as the solvent for the Color Reagent). | Room Temp |

Safety Note:

Experimental Protocol

Method A: Colorimetric Endpoint Assay (Standard)

This method is robust and suitable for high-throughput screening in microplates.

Workflow Diagram

Caption: Step-by-step workflow for the colorimetric determination of D-aminopeptidase/DD-peptidase activity.

Detailed Steps:

-

Blank Preparation: Add 180 µL of Assay Buffer to "Blank" wells.

-

Sample Preparation: Add 20-50 µL of enzyme sample (bacterial lysate, purified PBP, or serum) to "Test" wells. Adjust volume to 180 µL with Assay Buffer.

-

Substrate Addition: Add 20 µL of 20 mM Substrate Stock to all wells. Final concentration ~2 mM.

-

Incubation: Incubate at 37°C for 30–60 minutes .

-

Note: Time depends on enzyme activity.[1] For unknown samples, perform a time-course pilot.

-

-

Development: Add 100 µL of Color Reagent (Fast Garnet GBC in Acetate Buffer) to each well.

-

Read: Incubate for 10–15 minutes at room temperature (protected from light) to allow color development. Measure Absorbance at 525 nm .

Method B: Fluorometric Kinetic Assay (High Sensitivity)

-

Setup: In a black 96-well plate, mix 180 µL Buffer + 10 µL Enzyme.

-

Initiation: Add 10 µL Substrate (20 mM).

-

Reading: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Settings:

-

Excitation: 340 nm

-

Emission: 410 nm

-

Mode: Kinetic (read every 1 min for 30 min).

-

-

Analysis: Calculate the slope (RFU/min) from the linear portion of the curve.

Data Analysis & Calculation

Standard Curve Construction

Prepare a serial dilution of

Activity Calculation (Colorimetric)